Ethanimidamide, N'-(4-aminophenyl)-N,N-dimethyl-

Catalog No.
M. Wt
177.25 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanimidamide, N'-(4-aminophenyl)-N,N-dimethyl-

CAS Number


Product Name

Ethanimidamide, N'-(4-aminophenyl)-N,N-dimethyl-



Molecular Formula


Molecular Weight

177.25 g/mol



InChI Key





N’-(4-Aminophenyl)-N,N-dimethylethanimidamide; BAY-d 9216; p-(1-Dimethylamino ethylimino)aniline;

Canonical SMILES

Ethanimidamide, N'-(4-aminophenyl)-N,N-dimethyl- is a synthetic organic compound with a molecular formula of C10H14N2O. It is a white crystalline solid that is soluble in water and organic solvents such as ethanol and chloroform. The compound was first synthesized in 1868 by Henry Louis Buff using formic acid and aniline in the presence of phosphorus trichloride.
Ethanimidamide, N'-(4-aminophenyl)-N,N-dimethyl- is a stable compound with a melting point of 104-106°C and a boiling point of 289-291°C. It has a low toxicity and is not considered to be a flammable or combustible substance. The compound is a weak base with a pKa value of approximately 4.2 and has a low solubility in water.
There are several methods available for the synthesis of ethanimidamide, N'-(4-aminophenyl)-N,N-dimethyl-. The most common method is the reaction between formic acid and aniline in the presence of a dehydrating agent such as phosphorus trichloride. This method produces the compound in good yield and with a high purity.
Characterization of ethanimidamide, N'-(4-aminophenyl)-N,N-dimethyl- can be accomplished using a variety of techniques including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can be used to verify the purity and structural integrity of the compound.
There are several analytical methods available for the detection and quantification of ethanimidamide, N'-(4-aminophenyl)-N,N-dimethyl-. These include high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS).
Ethanimidamide, N'-(4-aminophenyl)-N,N-dimethyl- has several important biological properties that make it an important compound for scientific research. It has been shown to have analgesic, anti-inflammatory, and antipyretic properties, which make it a potential therapeutic agent for the treatment of various diseases.
Ethanimidamide, N'-(4-aminophenyl)-N,N-dimethyl- has low toxicity and is generally considered to be safe for use in scientific experiments. However, like all chemical substances, it should be handled with care and appropriate safety measures should be followed to prevent exposure to the compound.
Ethanimidamide, N'-(4-aminophenyl)-N,N-dimethyl- has a wide range of applications in scientific experiments. It has been used as a starting material for the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.
There is ongoing research into the potential therapeutic applications of ethanimidamide, N'-(4-aminophenyl)-N,N-dimethyl-. One area of research is the development of novel analgesic and anti-inflammatory agents based on the structure of the compound.
The potential implications of ethanimidamide, N'-(4-aminophenyl)-N,N-dimethyl- are significant in various fields of research and industry. It has potential applications in the development of new pharmaceuticals, agrochemicals, and other chemical products.
There are certain limitations associated with the use of ethanimidamide, N'-(4-aminophenyl)-N,N-dimethyl-. One limitation is the low solubility of the compound in water, which may limit its application in certain areas of research and industry.
for research include the development of new synthetic methods for the preparation of ethanimidamide, N'-(4-aminophenyl)-N,N-dimethyl-, the identification of new therapeutic applications for the compound, and the investigation of the potential environmental and health impacts of the compound.




Modify: 2023-08-15

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